molecular formula C11H16N2O B034827 N-(4-aminophenyl)-2,2-dimethylpropanamide CAS No. 104478-93-5

N-(4-aminophenyl)-2,2-dimethylpropanamide

Cat. No.: B034827
CAS No.: 104478-93-5
M. Wt: 192.26 g/mol
InChI Key: CQBPZUVCJMMOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminophenyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide group attached to a 4-aminophenyl ring and a 2,2-dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-aminophenylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(4-aminophenyl)-2,2-dimethylpropanamide can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-aminophenyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: Used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-aminophenyl)-2,2-dimethylpropanamide can be compared with other similar compounds, such as:

    N-(4-aminophenyl)acetamide: Similar structure but with an acetamide group instead of a 2,2-dimethylpropanamide group.

    N-(4-aminophenyl)benzamide: Contains a benzamide group, leading to different chemical properties and applications.

    N-(4-aminophenyl)propionamide:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it suitable for particular applications in research and industry.

Biological Activity

N-(4-aminophenyl)-2,2-dimethylpropanamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol. The compound features an amide functional group linked to a 4-aminophenyl moiety and a branched aliphatic chain (2,2-dimethylpropanamide), which contributes to its unique steric and electronic properties.

Mechanisms of Biological Activity

This compound has been investigated for its potential as an enzyme inhibitor and receptor ligand . Its mechanism of action primarily involves:

  • Binding to Enzymes : The compound can interact with specific enzymes, leading to inhibition or modulation of their activity. This is achieved through non-covalent interactions such as hydrogen bonding and hydrophobic effects.
  • Receptor Interaction : It may also act as a ligand for various receptors, influencing signaling pathways that are crucial for cellular functions.

Biological Applications

The compound has shown promise in several biological applications:

  • Antiproliferative Activity : Research indicates that derivatives of the compound exhibit significant antiproliferative effects against cancer cell lines such as HeLa cells. For example, modifications to the structure have led to compounds with enhanced activity against these cells .
  • Enzyme Inhibition : Studies have explored its potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in cancer progression. Compounds derived from this compound have been assessed for their HDAC inhibitory activity .
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in therapeutic applications against bacterial infections .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

StudyFocusFindings
Study 1 Antiproliferative effectsIdentified significant inhibition of HeLa cell proliferation by modified derivatives of the compound .
Study 2 Enzyme interactionsDemonstrated that the compound could inhibit specific enzyme activities through binding assays .
Study 3 Antimicrobial testingShowed promising results against various bacterial strains, warranting further investigation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

CompoundStructureBiological Activity
N-(4-aminophenyl)acetamideAcetamide groupModerate enzyme inhibition
N-(4-aminophenyl)benzamideBenzamide groupVariable antimicrobial activity
N-(4-aminophenyl)butanamideButanamide groupReduced antiproliferative effects compared to the target compound

The presence of the 2,2-dimethylpropanamide moiety in this compound contributes distinct steric hindrance and electronic characteristics that enhance its biological interactions compared to its analogs.

Properties

IUPAC Name

N-(4-aminophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBPZUVCJMMOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398880
Record name N-(4-aminophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104478-93-5
Record name N-(4-aminophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.